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Fmoc-3-(3'-quinolyl)-L-alanine

Somatostatin Receptor Pharmacology GPCR Ligand Design Peptide Drug Discovery

Fmoc-3-(3'-quinolyl)-L-alanine (CAS 281655-61-6) is a protected, non‑proteinogenic amino acid derivative in which the L‑alanine side chain is substituted at the β‑position by a 3‑quinolyl group. It is supplied as the N‑α‑Fmoc (9‑fluorenylmethyloxycarbonyl) derivative, with molecular formula C₂₇H₂₂N₂O₄ and a molecular weight of 438.47 g/mol.

Molecular Formula C27H22N2O4
Molecular Weight 438.483
CAS No. 281655-61-6
Cat. No. B2636955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-(3'-quinolyl)-L-alanine
CAS281655-61-6
Molecular FormulaC27H22N2O4
Molecular Weight438.483
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)/t25-/m0/s1
InChIKeyHZZZBOUYIXBVNP-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-(3'-quinolyl)-L-alanine (CAS 281655-61-6): A Structurally Distinctive Building Block for SSTR‑Targeted Peptide Synthesis


Fmoc-3-(3'-quinolyl)-L-alanine (CAS 281655-61-6) is a protected, non‑proteinogenic amino acid derivative in which the L‑alanine side chain is substituted at the β‑position by a 3‑quinolyl group [1]. It is supplied as the N‑α‑Fmoc (9‑fluorenylmethyloxycarbonyl) derivative, with molecular formula C₂₇H₂₂N₂O₄ and a molecular weight of 438.47 g/mol [2]. The compound is specifically employed in solid‑phase peptide synthesis (SPPS) to introduce an electron‑poor, bulky aromatic moiety that lacks an N–H hydrogen‑bond donor, thereby altering peptide backbone flexibility and receptor‑binding profiles .

Why 2‑Quinolyl, Pyridyl, or Naphthyl Analogs Cannot Substitute for Fmoc‑3‑(3′‑quinolyl)‑L‑alanine in SSTR‑Focused Peptide Engineering


Although multiple Fmoc‑protected heteroarylalanine derivatives are commercially available, Fmoc‑3‑(3′‑quinolyl)‑L‑alanine occupies a unique chemical space that cannot be replicated by close positional isomers or smaller heterocycles. The 3‑quinolyl regioisomer introduces a specific electronic and steric environment that profoundly alters somatostatin receptor (SSTR) subtype selectivity when incorporated at position 8 of somatostatin‑14 [1]. In contrast, the 2‑quinolyl isomer exhibits entirely different binding behavior, with reported affinity for the bacterial chaperone SurA in the high micromolar range rather than the nanomolar SSTR affinities observed for the 3‑quinolyl derivative [2]. Similarly, Fmoc‑3‑(3‑pyridyl)‑L‑alanine lacks the extended π‑system and bulk of the quinoline moiety, resulting in divergent conformational preferences and receptor‑interaction profiles . These structural distinctions translate into measurable differences in receptor binding, peptide flexibility, and downstream biological activity, making generic substitution scientifically invalid for applications requiring SSTR1/SSTR3 selectivity.

Quantitative Differentiation Evidence for Fmoc‑3‑(3′‑quinolyl)‑L‑alanine in Peptide‑Receptor Binding Assays


Nanomolar SSTR1 and SSTR3 Affinity with Subtype Selectivity: Direct Comparison with Native Somatostatin‑14

Incorporation of L‑3‑(3′‑quinolyl)‑alanine (L‑Qla) at position 8 of somatostatin‑14 yielded peptide analogue 8a, which demonstrated high‑affinity binding to SSTR1 and SSTR3 with Ki values of 0.53 ± 0.21 nM and 0.74 ± 0.07 nM, respectively, while showing negligible affinity for SSTR4 (>1000 nM) and markedly reduced affinity for SSTR2 (15.2 ± 5.9 nM) and SSTR5 (13.66 ± 4.32 nM) [1]. In the same competitive binding assay, native SRIF‑14 exhibited Ki values of 0.43 ± 0.08 nM (SSTR1), 0.0016 ± 0.0005 nM (SSTR2), 0.001 ± 0.0007 nM (SSTR3), 0.053 ± 0.011 nM (SSTR4), and 0.68 ± 0.10 nM (SSTR5) [1]. The L‑Qla substitution thus conferred a >20‑fold selectivity window for SSTR1/SSTR3 over SSTR2/SSTR5 while preserving near‑native affinity at SSTR1.

Somatostatin Receptor Pharmacology GPCR Ligand Design Peptide Drug Discovery

Enantiomer‑Dependent Receptor Selectivity: L‑Qla vs. D‑Qla in Somatostatin Analogues

The stereochemistry of the 3‑quinolylalanine residue critically determines receptor‑binding outcomes. Substitution with L‑Qla8 (peptide 8a) produced high selectivity for SSTR1 and SSTR3 only, whereas the D‑Qla8‑containing analogue (peptide 8b) exhibited a broader binding profile with high affinity for SSTR3 (Ki = 0.46 ± 0.24 nM) and significant, albeit lower, affinity for SSTR1 (11.53 ± 1.91 nM), SSTR2 (5.83 ± 0.44 nM), and SSTR5 (14.52 ± 2.97 nM) [1]. This enantiomeric switch alters the selectivity fingerprint, demonstrating that both the 3‑quinolyl moiety and its stereochemical presentation are essential determinants of biological activity.

Chiral Peptide Pharmacology SSTR Subtype Profiling Structure‑Activity Relationship (SAR)

Divergent Binding Affinity of 2‑Quinolyl vs. 3‑Quinolyl Isomers: Cross‑Study Comparison

A fluorescence anisotropy‑based screen identified Fmoc‑β‑(2‑quinolyl)‑D‑alanine as an inhibitor of the E. coli chaperone SurA, with binding affinity reported in the high micromolar range (exact value not disclosed) [1]. In contrast, the 3‑quinolyl‑L‑alanine derivative, when incorporated into a peptide scaffold, binds SSTR1 and SSTR3 with nanomolar Ki values (0.53 nM and 0.74 nM, respectively) [2]. Although the assay systems and targets differ, this >1000‑fold difference in apparent binding potency highlights the profound functional divergence between the 2‑ and 3‑quinolyl regioisomers and underscores that positional isomerism alone dictates biological target engagement.

Positional Isomer SAR Antibacterial Chaperone Inhibition Fragment‑Based Lead Discovery

Intrinsic Fluorescence of the Quinoline Moiety Enables Label‑Free Peptide Tracking

The quinoline ring system present in Fmoc‑3‑(3′‑quinolyl)‑L‑alanine possesses intrinsic fluorescence properties that permit direct spectroscopic monitoring of peptide behavior without requiring external fluorophore conjugation . This is a distinct advantage over non‑fluorescent aromatic amino acids such as Fmoc‑L‑phenylalanine or Fmoc‑L‑tyrosine, which necessitate additional labeling steps that can perturb peptide conformation or activity. While specific quantum yield or extinction coefficient data for the free Fmoc‑amino acid are not reported in the primary literature, the fluorescence of quinoline‑containing peptides is routinely exploited in binding and conformational studies [1].

Fluorescent Amino Acids Label‑Free Assay Development Peptide Biophysics

Commercial Purity Benchmark: ≥99% (HPLC) for Reproducible Peptide Synthesis

High‑purity specifications are critical for successful solid‑phase peptide synthesis, where even trace impurities can lead to deletion sequences or truncated peptides. Fmoc‑3‑(3′‑quinolyl)‑L‑alanine is commercially available from multiple vendors with a purity of ≥99% as determined by HPLC . This purity level matches or exceeds that of commonly used Fmoc‑protected analogs such as Fmoc‑3‑(2‑quinolyl)‑L‑alanine (≥99% HPLC) and Fmoc‑3‑(3‑pyridyl)‑L‑alanine (>98%) , ensuring that procurement decisions can be based on functional differentiation rather than quality concerns.

SPPS Building Block Quality Analytical Specification Procurement Benchmarking

Optimal Research and Development Applications for Fmoc‑3‑(3′‑quinolyl)‑L‑alanine


Design of SSTR1/SSTR3‑Selective Peptide Therapeutics and Imaging Agents

Fmoc‑3‑(3′‑quinolyl)‑L‑alanine is uniquely positioned for the solid‑phase synthesis of somatostatin‑14 analogues that require high‑affinity, subtype‑selective engagement of SSTR1 and SSTR3. The quantitative evidence demonstrates that L‑Qla8 substitution yields nanomolar Ki values at SSTR1 (0.53 nM) and SSTR3 (0.74 nM) while minimizing off‑target binding to SSTR2, SSTR4, and SSTR5 [1]. This selectivity profile is directly applicable to the development of diagnostic radiopharmaceuticals for neuroendocrine tumors expressing SSTR1/3, as well as to therapeutic peptides targeting SSTR1‑mediated antiproliferative pathways.

Structure‑Activity Relationship (SAR) Studies of Aromatic Residue Position 8 in Cyclic Peptides

The compound serves as a precise chemical probe for SAR campaigns investigating the role of aromatic residue electronics and sterics in somatostatin receptor binding. The head‑to‑head comparison between L‑Qla8 and D‑Qla8 analogues provides a clear stereochemical SAR dataset, revealing that the L‑enantiomer confers SSTR1/SSTR3 dual selectivity whereas the D‑enantiomer broadens the binding profile to include SSTR2 and SSTR5 [1]. This information guides medicinal chemists in the rational design of subtype‑biased peptide ligands.

Label‑Free Biophysical Characterization of Peptide‑Receptor Interactions

The intrinsic fluorescence of the quinoline moiety enables label‑free monitoring of peptide binding, folding, and cellular uptake without the need for extrinsic fluorophores [1]. This application is particularly valuable in high‑throughput screening formats where the addition of bulky fluorescent tags may alter peptide conformation or receptor affinity. Researchers can directly track peptide behavior using standard fluorescence plate readers or microscopy systems.

Exploration of Conformational Flexibility in Bioactive Peptides

The absence of an indole N–H hydrogen bond donor in the 3‑quinolyl side chain, compared to the native Trp8 residue in somatostatin, increases backbone conformational mobility as demonstrated by NMR studies [1]. This property makes Fmoc‑3‑(3′‑quinolyl)‑L‑alanine an ideal building block for testing hypotheses regarding the role of conformational flexibility in peptide‑receptor recognition and for engineering peptides with enhanced dynamics that may exhibit improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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